molecular formula C6H13NO2S B1466193 N-cyclopropylpropane-2-sulfonamide CAS No. 1339457-43-0

N-cyclopropylpropane-2-sulfonamide

Cat. No.: B1466193
CAS No.: 1339457-43-0
M. Wt: 163.24 g/mol
InChI Key: QMBPZIBISGBCEF-UHFFFAOYSA-N
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Description

N-cyclopropylpropane-2-sulfonamide is an organosulfur compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol . This compound is characterized by the presence of a sulfonamide functional group attached to a cyclopropyl ring and a propane chain. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-cyclopropylpropane-2-sulfonamide plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, sulfonamide compounds are known to inhibit enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway . This inhibition can lead to a decrease in folate production, affecting cellular metabolism and growth. This compound may also interact with other proteins and enzymes, modulating their activity through binding interactions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, sulfonamide compounds have been reported to impact the expression of genes involved in inflammatory responses and immune regulation . Additionally, this compound may affect cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, inhibiting or activating their activity. For instance, sulfonamide compounds are known to inhibit dihydropteroate synthase by mimicking the substrate and binding to the active site . This competitive inhibition prevents the enzyme from catalyzing its reaction, leading to a decrease in folate production. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. For example, sulfonamide compounds may degrade over time, leading to a decrease in their inhibitory activity . Additionally, the long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or enzyme activity, to counteract its effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting bacterial growth or modulating immune responses . At high doses, this compound may cause toxic or adverse effects, including organ damage or immune suppression. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, sulfonamide compounds are known to inhibit dihydropteroate synthase, a key enzyme in the folate synthesis pathway . This inhibition can lead to a decrease in folate production, affecting cellular metabolism and growth. Additionally, this compound may be metabolized by liver enzymes, resulting in the formation of metabolites with different biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound may interact with transporters or binding proteins, affecting its localization and accumulation . For instance, sulfonamide compounds can be transported across cell membranes by specific transporters, influencing their intracellular concentration and distribution. Additionally, this compound may bind to plasma proteins, affecting its bioavailability and distribution in the body.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, sulfonamide compounds have been reported to localize in the cytoplasm, nucleus, or mitochondria, depending on their chemical structure and interactions with cellular components. The subcellular localization of this compound can affect its ability to interact with target biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropylpropane-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond . The reaction conditions typically include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. This method allows for the efficient and scalable production of the compound with high purity and yield. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylpropane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

N-cyclopropylpropane-2-sulfonamide can be compared with other sulfonamide compounds, such as:

Compared to these compounds, this compound is unique due to its cyclopropyl and propane moieties, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

N-cyclopropylpropane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-5(2)10(8,9)7-6-3-4-6/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBPZIBISGBCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339457-43-0
Record name N-cyclopropylpropane-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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